3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate
Description
3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate is a brominated chromene derivative featuring a benzopyran backbone substituted with a phenyl group at position 2, a bromine atom at position 3, and diacetate groups at positions 5 and 5. This compound belongs to the chromene family, which is widely studied for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The bromine substituent at position 3 introduces steric and electronic effects that may modulate reactivity and intermolecular interactions, while the diacetate groups enhance solubility in organic solvents. Structural characterization of similar chromene derivatives has been facilitated by crystallographic tools like SHELX, as reported in studies involving 3-(4-acetoxyphenyl)-4-oxo-4H-1-benzopyran-5,7-diyl diacetate .
Properties
CAS No. |
827346-54-3 |
|---|---|
Molecular Formula |
C19H13BrO6 |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
(5-acetyloxy-3-bromo-4-oxo-2-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C19H13BrO6/c1-10(21)24-13-8-14(25-11(2)22)16-15(9-13)26-19(17(20)18(16)23)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
NPEUMNOJTOMNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate typically involves the bromination of 4-oxo-2-phenyl-4H-1-benzopyran followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The reactions are usually carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds related to 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran derivatives exhibit notable antioxidant activities. These properties are vital in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The benzopyran structure allows for the stabilization of free radicals, enhancing the compound's efficacy as an antioxidant agent .
Anti-inflammatory Effects
Studies have shown that benzopyran derivatives can modulate inflammatory pathways. The presence of the bromo group in 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran enhances its interaction with biological targets involved in inflammation, making it a potential candidate for developing anti-inflammatory drugs .
Anticancer Activities
Compounds with a similar structure have been investigated for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle regulation. The unique 1-benzopyran moiety is thought to play a crucial role in these mechanisms .
Organic Synthesis
Building Block in Organic Chemistry
3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate serves as an important building block in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing more complex organic molecules .
Synthesis of Flavonoids
The compound is utilized in the synthesis of flavonoid derivatives, which are known for their extensive biological activities. The synthetic pathways often involve modifications of the benzopyran core, allowing chemists to create derivatives with tailored properties for specific applications .
Photochemical Applications
Fluorescent Probes
Due to its chromophoric properties, 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran derivatives have been explored as fluorescent probes in biological imaging. Their ability to emit light upon excitation makes them suitable for tracking biological processes at the cellular level .
Case Studies and Research Findings
| Study/Research | Findings | Application Area |
|---|---|---|
| Antioxidant Activity Study | Demonstrated significant free radical scavenging activity | Medicinal Chemistry |
| Anti-inflammatory Research | Showed potential to inhibit inflammatory cytokines | Drug Development |
| Synthesis Pathway Analysis | Established efficient routes for producing flavonoid derivatives | Organic Synthesis |
| Fluorescent Properties Investigation | Confirmed utility as a fluorescent probe in cellular imaging | Photochemistry |
Mechanism of Action
The mechanism of action of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate involves its interaction with various molecular targets. It is known to inhibit specific enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate can be contextualized by comparing it with analogous chromene derivatives. Key compounds for comparison include:
3-(4-Acetoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (CAS 5995-97-1)
- Structural Differences : Lacks the bromine atom at position 3 but retains the phenyl and diacetate groups.
- However, the acetoxyphenyl group may enhance π-π stacking interactions in crystallographic packing .
- Similarity Score : 0.93 (based on substituent alignment) .
4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate (CAS 62536-80-5)
- Structural Differences : Features a methoxy group at position 7 instead of a diacetate moiety.
- Reduced steric bulk compared to diacetate groups may improve membrane permeability .
4-(7-Acetoxy-4-oxo-4H-chromen-3-yl)phenyl acetate (CAS 3682-01-7)
- Structural Differences : Contains a single acetoxy group at position 7 and a phenyl acetate group at position 4.
- Implications: The mono-acetate configuration may alter solubility and hydrolysis kinetics compared to the diacetate derivative. This compound’s similarity score (0.93) suggests comparable reactivity profiles despite positional variations .
Table 1: Comparative Analysis of Chromene Derivatives
Mechanistic and Functional Insights
- Reactivity: The bromine atom in the target compound may facilitate nucleophilic substitution reactions, unlike its non-halogenated analogs. This property is critical in medicinal chemistry for prodrug activation .
- Solubility : Diacetate groups in 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate enhance lipophilicity, favoring passive diffusion across biological membranes compared to hydroxylated analogs .
- Biological Activity : Structural analogs with methoxy or acetoxy groups exhibit varied bioactivity profiles. For instance, methoxy-substituted chromenes are often associated with antioxidant effects, while brominated derivatives may show enhanced cytotoxicity due to electrophilic reactivity .
Biological Activity
3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate is a synthetic compound belonging to the class of benzopyran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure:
The molecular formula of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate is with a molecular weight of approximately 396.19 g/mol. The compound features a bromine atom, a ketone group, and two acetate moieties contributing to its chemical reactivity and biological interactions.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄BrO₅ |
| Molecular Weight | 396.19 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Research indicates that flavonoids and their derivatives, including benzopyrans, exhibit significant antioxidant activity. The presence of the phenolic structure in 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran enhances its ability to scavenge free radicals. In vitro studies have shown that related compounds can inhibit lipid peroxidation and protect cellular components from oxidative stress .
Anti-inflammatory Activity
Benzopyran derivatives have been studied for their anti-inflammatory effects. The compound may inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX). For example, studies on similar structures have demonstrated inhibition of COX-2 activity, which is critical in the inflammatory response .
Table 2: Inhibition Data of Related Compounds
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 3-Bromo derivative | COX-2 | 10.5 |
| Related benzopyran | LOX | 15.0 |
Anticancer Activity
The anticancer potential of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran has been suggested through studies on structurally similar compounds. These compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Mechanistic studies often reveal that these compounds induce apoptosis through the activation of caspases and modulation of cell cycle proteins .
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of benzopyran derivatives, it was found that certain derivatives exhibited IC50 values ranging from 5 to 20 μM against MCF-7 cells. The apoptosis pathway was activated as evidenced by increased caspase activity and DNA fragmentation assays.
Neuroprotective Effects
Benzopyrans have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) by these compounds suggests potential use in cognitive enhancement and memory preservation .
Table 3: AChE Inhibition Data
| Compound | AChE Inhibition (%) | IC50 (μM) |
|---|---|---|
| 3-Bromo derivative | 75 | 12.0 |
| Standard (Donepezil) | 90 | 0.02 |
The biological activities of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran are attributed to several mechanisms:
- Free Radical Scavenging: The phenolic hydroxyl groups donate electrons to free radicals.
- Enzyme Inhibition: Binding to active sites of COX and AChE inhibits their activity.
- Apoptosis Induction: Activation of apoptotic pathways through mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
